2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol
Overview
Description
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features an amino group and a hydroxyl group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Hydroxylation of Pyrazole Derivatives: One common synthetic route involves the hydroxylation of 4-amino-3,5-dimethyl-1H-pyrazole. This can be achieved by reacting the pyrazole derivative with ethylene oxide under acidic conditions.
Nucleophilic Substitution: Another method involves the nucleophilic substitution reaction of a suitable halogenated pyrazole derivative with ethylene glycol in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form aldehydes or ketones.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with bases like sodium hydride (NaH) facilitating the reaction.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted pyrazoles and pyrazolyl alcohols.
Scientific Research Applications
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol has found applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its versatility makes it valuable in the production of dyes, pigments, and other industrial chemicals.
Future Directions
While specific future directions for “2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol” were not found, the pharmacological significance of pyrazole-bearing compounds suggests potential areas of future research. These could include further exploration of their antileishmanial and antimalarial activities, as well as potential applications in other areas of pharmacology .
Mechanism of Action
The mechanism by which 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the hydroxyl and amino groups.
4-Amino-3,5-dimethyl-1H-pyrazole: Lacks the hydroxyl group.
2-(4-Amino-1H-pyrazol-1-yl)ethanol: Lacks the methyl groups on the pyrazole ring.
Properties
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5-7(8)6(2)10(9-5)3-4-11/h11H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGBSXKFZVVRRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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